![molecular formula C21H19FN2O4S2 B3400277 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040658-72-7](/img/structure/B3400277.png)
4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Overview
Description
4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been the subject of numerous studies, and its synthesis, mechanism of action, and physiological effects have been extensively investigated. In
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in inflammation and cancer cell growth. This compound may also activate certain signaling pathways that are involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve glucose metabolism and reduce insulin resistance in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in various disease models, making it a potential candidate for drug development. However, a limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of research.
Future Directions
There are several future directions for research on 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One direction is to further investigate its mechanism of action and the signaling pathways involved in its activity. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound. Another direction is to explore its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has shown potential as a therapeutic agent in various diseases. Its synthesis method, mechanism of action, and physiological effects have been extensively studied, and its future directions for research are promising. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential as an antidiabetic agent and has shown promising results in animal studies.
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c1-2-28-19-8-7-16(13-17(19)22)30(26,27)23-15-6-5-14-9-10-24(18(14)12-15)21(25)20-4-3-11-29-20/h3-8,11-13,23H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBCOCTWJETDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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